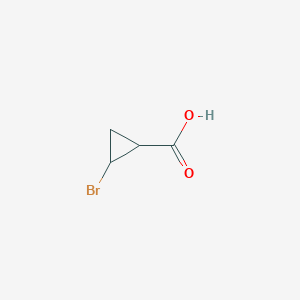

2-Bromocyclopropanecarboxylic acid

説明

2-Bromocyclopropanecarboxylic acid (CAS: 91445-84-0) is a cyclopropane derivative with the molecular formula C₁₀H₉BrO₂, featuring a bromine atom at the 2-position of the cyclopropane ring and a carboxylic acid functional group. It is typically supplied as a white crystalline powder with a purity of 95% and is available in quantities of 100 mg, 250 mg, or 1 g . The compound’s strained cyclopropane ring and electron-withdrawing bromine substituent make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

特性

IUPAC Name |

2-bromocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVGTCMSVLBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312054 | |

| Record name | Cyclopropanecarboxylicacid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-64-8 | |

| Record name | NSC249248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylicacid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Bromocyclopropanecarboxylic acid can be synthesized through the bromination of cyclopropanecarboxylic acid. One common method involves the use of bromine and red mercuric oxide in a solvent like tetrachloroethane. The reaction is mildly exothermic and is typically carried out at a controlled temperature of 30–35°C .

Industrial Production Methods

In industrial settings, the synthesis of cyclopropanecarboxylicacid, 2-bromo- may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Bromocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学的研究の応用

2-Bromocyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals

作用機序

The mechanism of action of cyclopropanecarboxylicacid, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

Positional Isomers

- 2-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 77255-26-6): Differs in the bromine substitution position (para vs. ortho on the phenyl ring), resulting in altered steric and electronic properties. This compound shares a structural similarity score of 0.96 with the target molecule .

- 1-(2-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 124276-87-5): Features bromine on the adjacent carbon of the cyclopropane ring, reducing ring strain and modifying reactivity (similarity score: 0.92) .

Functional Group Variations

- 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5): Replaces bromine with a Boc-protected amino group, enhancing solubility in polar solvents (e.g., THF, DCM) and enabling peptide coupling reactions .

- 2-Bromo-2-methylpropanoic Acid (M. Wt.: 167.01): A branched-chain analog lacking the cyclopropane ring, leading to lower ring strain and higher thermal stability (bp: 200°C) .

Physical and Chemical Properties

Pharmacological and Industrial Relevance

- 2-Bromocyclopropanecarboxylic Acid : Used in synthesizing bioactive molecules targeting enzyme inhibition (e.g., cyclopropane-containing kinase inhibitors) .

- 2-(4-Bromophenyl)cyclopropanecarboxylic Acid : A key intermediate in agrochemicals due to its stability and compatibility with palladium-catalyzed reactions .

- 1-(Boc-Amino)cyclopropanecarboxylic Acid: Employed in peptide mimetics and PROTACs (proteolysis-targeting chimeras) for drug discovery .

Data Tables

Table 1: Key Properties of Cyclopropane Derivatives

| Compound (CAS) | Molecular Formula | M. Wt. | Similarity Score | Primary Application |

|---|---|---|---|---|

| 2-Bromocyclopropanecarboxylic Acid (91445-84-0) | C₁₀H₉BrO₂ | 241.09 | - | Pharmaceutical intermediates |

| 2-(4-Bromophenyl)cyclopropanecarboxylic Acid (77255-26-6) | C₁₀H₉BrO₂ | 241.09 | 0.96 | Agrochemical synthesis |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid (88950-64-5) | C₉H₁₅NO₄ | 201.22 | 0.89 | Peptide engineering |

Table 2: Thermal and Solubility Data

| Compound | Boiling Point (°C) | Solubility in Ethanol | Solubility in Water |

|---|---|---|---|

| 2-Bromocyclopropanecarboxylic Acid | Decomposes | High | Low |

| 2-Bromo-2-methylpropanoic Acid | 200 | High | Slight (decomposes) |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid | Not reported | Moderate | Moderate |

Research Findings

- Synthetic Methods : Cyclopropane derivatives are typically synthesized via [2+1] cycloadditions or Simmons-Smith reactions, whereas branched-chain bromoacids are prepared via free-radical bromination .

- Electronic Effects : The ortho-bromine in 2-bromocyclopropanecarboxylic acid increases electrophilicity at the cyclopropane ring compared to para-substituted analogs, enhancing reactivity toward nucleophiles .

- Drug Development : Cyclopropane-containing compounds exhibit enhanced metabolic stability compared to linear analogs, making them prevalent in FDA-approved drugs like tranexamic acid derivatives .

生物活性

2-Bromocyclopropanecarboxylic acid is a chemical compound characterized by a cyclopropane ring with a bromine substituent and a carboxylic acid functional group. This unique structure contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 179.01 g/mol

- Structure : The presence of the bromine atom and the strained cyclopropane ring enhances its reactivity, which is pivotal for its biological interactions.

The biological activity of 2-Bromocyclopropanecarboxylic acid is believed to stem from its ability to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

- Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening under certain conditions, generating reactive intermediates that can interact with biological targets.

Case Studies and Experimental Data

- Antimicrobial Activity : A study on cyclopropane derivatives indicated that compounds with halogen substituents, such as bromine, often show enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism is thought to involve disruption of bacterial cell membranes.

- Enzyme Interaction : Preliminary research suggests that 2-Bromocyclopropanecarboxylic acid may interact with specific enzymes involved in metabolic pathways. This interaction could potentially modulate enzyme activity, leading to significant biological effects.

- Pharmaceutical Applications : As a building block in organic synthesis, 2-Bromocyclopropanecarboxylic acid has been explored for its potential use in developing pharmaceuticals aimed at treating various diseases due to its reactive nature and ability to form diverse derivatives.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to 2-Bromocyclopropanecarboxylic acid:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropanecarboxylic Acid | No halogen substituent | Simpler structure, less reactive |

| 2-Chloro-1-methylcyclopropanecarboxylic Acid | Chlorine instead of bromine | Different reactivity profile due to chlorine |

| 3-Bromo-1-methylcyclobutanecarboxylic Acid | Cyclobutane ring | Larger ring structure alters reactivity |

| 2-Bromo-3-methylcyclobutanecarboxylic Acid | Additional methyl group | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。